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Compound of Interest

Compound Name: SYBR green | (chloride)

Cat. No.: B15135445

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core fluorescence properties of
SYBR Green |, a widely used cyanine dye for nucleic acid detection. The document details its
spectral characteristics, the mechanism of its fluorescence enhancement, and its applications
in molecular biology. Furthermore, it offers detailed experimental protocols for key techniques
and visualizes complex processes using Graphviz diagrams.

Core Fluorescence Properties of SYBR Green |

SYBR Green | (SG) is an asymmetrical cyanine dye that exhibits a remarkable increase in
fluorescence upon binding to double-stranded DNA (dsDNA).[1][2] This property makes it an
invaluable tool for a variety of molecular biology applications, including real-time quantitative
PCR (gPCR) and gel electrophoresis.[2]

Spectral Characteristics

When bound to dsDNA, SYBR Green | has a primary excitation maximum at approximately 497
nm and a secondary peak at 254 nm.[3] Its fluorescence emission is centered at around 520
nm.[3] These spectral properties make it compatible with a wide range of fluorescence
detection instruments, including those with argon-ion lasers or UV light sources.[4]

Quantum Yield and Fluorescence Enhancement
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The fluorescence quantum yield of the SYBR Green I-dsDNA complex is exceptionally high, at
approximately 0.8.[1][3][4] This is significantly greater than that of the traditional DNA stain,
ethidium bromide, which has a quantum yield of about 0.15 when bound to DNA.[1][3] In its
unbound state, SYBR Green | has a very low quantum yield of around 0.004.[5] The binding of
SYBR Green | to dsDNA results in a dramatic fluorescence enhancement of 800- to 1000-fold.

[4]16]

DNA Binding and Mechanism of Fluorescence

SYBR Green | preferentially binds to double-stranded DNA, although it can also stain single-
stranded DNA (ssDNA) and RNA, albeit with lower efficiency.[2] The mechanism of its
significant fluorescence enhancement upon binding to dsDNA is attributed to a dampening of
intramolecular motions.[6][7] In its free state, the dye can dissipate absorbed energy through
non-radiative pathways involving bond rotation.[8] When intercalated into the DNA double helix,
the molecule becomes more rigid, which restricts these non-radiative decay pathways and
favors the emission of energy as fluorescence.[8] Studies have revealed multiple modes of
interaction, including intercalation between base pairs and binding within the DNA minor
groove.[6][7]

Factors Influencing Fluorescence

Several factors can influence the fluorescence intensity of SYBR Green |. These include:

DNA Concentration: Fluorescence intensity is directly proportional to the amount of dsDNA
present, forming the basis of its use in quantitative applications.

e pH: The staining solution's pH should be maintained between 7.5 and 8.0 for optimal
sensitivity.[1]

« lonic Strength: The dissociation constant (Kd) for SYBR Green | binding to DNA is sensitive
to salt concentration. In a study, the Kd was 3 nM in TE buffer and increased to 45 nM in TE
buffer with 100 mM NacCl.[7]

o Temperature: Temperature affects DNA structure and dye binding, which is the principle
behind melt curve analysis.
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e Organic Solvents: The presence of organic solvents can alter the fluorescence properties of
the dye.

Quantitative Data Summary

The following tables summarize the key quantitative properties of SYBR Green I.

Table 1: Spectral Properties of SYBR Green |

Property Value Reference(s)

Excitation Maximum (dsDNA-

~497 nm 2][3
bound) 21E3]
Secondary Excitation Peak ~254 nm [3]
Emission Maximum (dsDNA-

~520 nm [2][3]

bound)

Table 2: Fluorescence Quantum Yield and Enhancement

Fluorescence

Condition Quantum Yield (®P) Reference(s)
Enhancement

Unbound in solution ~0.004 - [5]

Bound to dsDNA ~0.8 800-1000 fold [11[3114]
>1500 fold (in one

Bound to ssDNA Lower than dsDNA [5]
study)

Table 3: Detection Limits
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Application Detection Limit lllumination Reference(s)
300 nm
Agarose Gel (dsDNA) ~60 pg per band ] o [3]
transillumination
down to 20 pg per 254 nm epi-
Agarose Gel (dsDNA) ) o [3]
band illumination
Agarose Gel 254 nm epi-
100-300 pg per band ) o [3]
(ssDNA/RNA) illumination

Polyacrylamide Gel
) ] 1-2 ng of a 24-mer - [3]
(Oligonucleotides)

Visualizing SYBR Green | Mechanisms and
Workflows

Mechanism of SYBR Green | Fluorescence
Enhancement

The following diagram illustrates the principle of fluorescence enhancement upon SYBR Green
| binding to dsDNA.

SYBR Green | Bound to dsDNA

Energy Emission Fluorescence Emission
P SYBR Green I-dsDNA Complex ___ NErgy Lmission
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4

Pl

Unbound SYBR Green |

Energy Dissipation
P SYBR Green |
Excitation Light (497 nm) (Low Fluorescence) Binding

Non-Radiative Decay
(Molecular Motion)

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 4 /15 Tech Support


https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/950/s9430dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/950/s9430dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/950/s9430dat.pdf
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/362/950/s9430dat.pdf
https://www.benchchem.com/product/b15135445?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Caption: Mechanism of SYBR Green | fluorescence enhancement upon binding to dsDNA.

Experimental Workflow for qPCR using SYBR Green |

The diagram below outlines the typical workflow for a quantitative PCR experiment using SYBR
Green I.
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Caption: A typical workflow for a SYBR Green I-based quantitative PCR experiment.
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Logical Flow of Melt Curve Analysis

This diagram illustrates the process and interpretation of a melt curve analysis in a SYBR
Green | gPCR experiment.
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Caption: Logical flow and interpretation of a melt curve analysis.
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Experimental Protocols

This section provides detailed methodologies for key experiments utilizing SYBR Green |.

DNA Quantification in Solution using a Standard Curve

This protocol describes how to quantify an unknown dsDNA sample using a fluorescence plate
reader and a known DNA standard.

Materials:

e SYBR Green | nucleic acid gel stain (e.g., 10,000X concentrate in DMSO)
e TE buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0)

e Known concentration dsDNA standard (e.g., lambda DNA)

e Unknown dsDNA samples

* Nuclease-free water

e Black, flat-bottom 96-well microplate

o Fluorescence microplate reader with appropriate filters (Excitation: ~485 nm, Emission: ~520
nm)

Procedure:
e Prepare a 100X SYBR Green | working solution: Dilute the 10,000X stock 1:100 in TE buffer.
o Prepare DNA standards:

o Create a stock solution of the dsDNA standard at 100 ng/pL in TE buffer.

o Perform a serial dilution to create a standard curve. For example, for a 0-10 ng/pL range,
prepare standards at 10, 5, 2.5, 1.25, 0.625, and 0 ng/pL (blank) in TE buffer.

e Prepare unknown samples: Dilute your unknown dsDNA samples to fall within the range of
your standard curve.

© 2025 BenchChem. All rights reserved. 9/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15135445?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

» Prepare the final reaction plate:

o

In each well of the 96-well plate, add 98 uL of TE buffer.

[¢]

Add 2 pL of each standard or unknown sample to the appropriate wells in triplicate.

o

Add 1 pL of the 100X SYBR Green | working solution to each well.

[e]

Mix gently by pipetting.
e Incubate: Incubate the plate in the dark at room temperature for 5 minutes.

o Measure fluorescence: Read the fluorescence intensity on the microplate reader using the
appropriate excitation and emission wavelengths.

o Data Analysis:

[¢]

Subtract the average fluorescence of the blank from all other readings.

[e]

Plot the average fluorescence of the standards against their known concentrations.

(¢]

Perform a linear regression to obtain the equation of the line (y = mx + ¢) and the R2 value.

[¢]

Use the equation to calculate the concentration of the unknown samples based on their
fluorescence readings.

Real-Time PCR (qPCR) with Melt Curve Analysis

This protocol outlines a general procedure for a SYBR Green-based qPCR assay followed by a
melt curve analysis to verify product specificity.

Materials:

e SYBR Green qPCR Master Mix (containing DNA polymerase, dNTPs, MgClz, and SYBR
Green I)

e Forward and reverse primers (typically 10 uM stock solutions)

o cDNA or gDNA template
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» Nuclease-free water
e PCR instrument
Procedure:

e Reaction Setup:

o On ice, prepare a master mix for the number of reactions to be run (including no-template
controls and replicates). For a 20 uL reaction:

10 pL of 2X SYBR Green gPCR Master Mix

0.5 pL of 10 uM Forward Primer (final concentration 250 nM)

0.5 L of 10 uM Reverse Primer (final concentration 250 nM)

Nuclease-free water to a final volume of 18 pL.
o Aliquot 18 pL of the master mix into each gPCR tube or well.

o Add 2 uL of the appropriate template (cDNA or gDNA) or nuclease-free water (for the no-
template control) to each tube/well.

o Seal the tubes/plate and centrifuge briefly to collect the contents at the bottom.
e Thermal Cycling:

o Program the gPCR instrument with the following general parameters (optimize as
needed):

= |nitial Denaturation: 95°C for 2-10 minutes.
» Cycling (40 cycles):
= Denaturation: 95°C for 15 seconds.

» Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at the end of this
step).
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e Melt Curve Analysis:

o Following the final amplification cycle, program the instrument to perform a melt curve
analysis:

= Denature at 95°C for 15 seconds.
= Cool to 60°C for 1 minute.

» Slowly ramp the temperature from 60°C to 95°C, continuously collecting fluorescence
data.

o Data Analysis:
o Analyze the amplification curves to determine the quantification cycle (Cq) values.

o Analyze the melt curve data. A single, sharp peak at the expected melting temperature
(Tm) indicates a specific PCR product. Multiple peaks or a broad peak suggest the
presence of non-specific products or primer-dimers.

Staining of Agarose Gels

This protocol describes the post-electrophoresis staining of DNA in an agarose gel.

Materials:

Agarose gel with electrophoresed DNA samples

SYBR Green | nucleic acid gel stain (e.g., 10,000X concentrate in DMSO)

Electrophoresis buffer (e.g., 1X TAE or TBE)

Staining container (plastic is recommended as the dye can adsorb to glass)

Gel imaging system with a UV transilluminator or a blue-light source

Procedure:

o Prepare the staining solution:
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o Dilute the 10,000X SYBR Green | stock solution 1:10,000 in the electrophoresis buffer. For
a 100 mL staining solution, add 10 pL of the stock dye to 100 mL of buffer.

o Ensure the pH of the buffer is between 7.5 and 8.0 for optimal staining.

e Stain the gel:
o Place the agarose gel in the staining container.
o Pour the staining solution over the gel until it is completely submerged.

o Incubate at room temperature for 10-40 minutes with gentle agitation. Protect the
container from light by covering it with aluminum foil. The optimal staining time will depend
on the gel thickness and agarose concentration.

e Visualize the DNA:
o Carefully remove the gel from the staining solution. No destaining is required.
o Place the gel on the transilluminator of the gel imaging system.

o Visualize the DNA bands using the appropriate light source and filter. For maximum
sensitivity, 254 nm epi-illumination can be used.

Conclusion

SYBR Green | remains a cornerstone of molecular biology due to its exceptional sensitivity,
high quantum yield, and significant fluorescence enhancement upon binding to dsDNA. Its
versatility allows for robust applications in DNA quantification, real-time PCR, and gel
visualization. Understanding the core fluorescence properties and adhering to optimized
experimental protocols, as detailed in this guide, is crucial for obtaining accurate and
reproducible results in research and development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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